Epicaptopril

Descripción general

Descripción

Epicaptopril is a small molecule that is currently classified as experimental . It is related to Captopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure . Epicaptopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, the blood vessels relax, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

A series of Captopril derivatives, including Epicaptopril, were synthesized . The process involved converting various amino acids into corresponding amino acid methyl ester hydrochlorides . The resulting products were characterized by IR and UV–visible spectroscopy and MS, confirming successful synthesis .

Molecular Structure Analysis

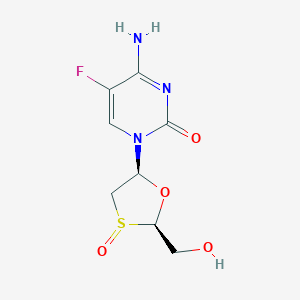

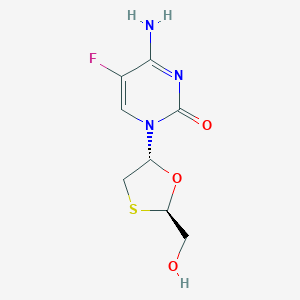

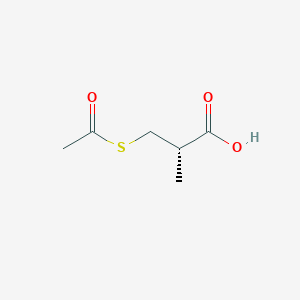

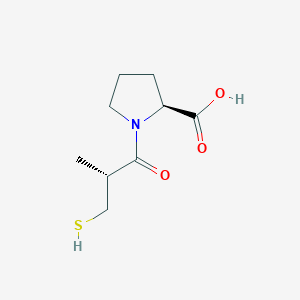

Epicaptopril has a molecular formula of C9H15NO3S . Its average mass is 217.285 Da and its monoisotopic mass is 217.077271 Da .

Physical And Chemical Properties Analysis

Epicaptopril has a molecular formula of C9H15NO3S, an average mass of 217.285 Da, and a monoisotopic mass of 217.077271 Da .

Aplicaciones Científicas De Investigación

Free Radical Scavenging Properties :

- Epicaptopril has been identified as a potent scavenger of free radicals (FR), particularly effective at quenching general radicals rather than superoxide radicals. This property suggests potential usefulness in mitigating ischemia/reperfusion injury (Chopra et al., 1990).

- Another study confirmed the antioxidant effects of epicaptopril, noting its sulfhydryl-dependent FR and oxidant scavenging capabilities. It also inhibited lipid peroxidation, both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors contributed to this effect (Chopra et al., 1992).

Cardioprotective Effects in Magnesium Deficiency :

- In studies involving magnesium-deficient animals, epicaptopril demonstrated significant cardioprotective effects. It was found to mitigate the number and size of lesions in the heart, suggesting its role in counteracting oxidative tissue destruction due to chronic hypomagnesemia (Weglicki et al., 1992).

Interaction with Transition Metal Ions and Hydroxyl Radicals :

- Epicaptopril has been studied for its reactions with transition metal ions and hydroxyl radicals. It was found that both epicaptopril and captopril can scavenge .OH radicals and form thiyl radicals in these reactions. This activity may contribute to the protective effect of captopril against ischemia/reperfusion-induced arrhythmias (Mišík et al., 1993).

Nöotropic Potential :

- A study compared the effects of epicaptopril and other ACE inhibitors on potential nöotropic activity in mice. It was found that epicaptopril did not protect against KCN-induced hypoxic seizures, but it had effects in other behavioral tests, suggesting a potential area of nöotropic research (Manning-SayI & Leonard, 1989).

Analytical Studies :

- Analytical studies have been conducted to distinguish epicaptopril from its isomers and contaminants using NMR and MS techniques. These studies are crucial for ensuring the purity and efficacy of the drug in clinical applications (Casy & Dewar, 1994).

Mecanismo De Acción

Target of Action

Epicaptopril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. Other targets include Metallo-beta-lactamase L1, Beta-lactamase, Organic hydroperoxide resistance protein, FEZ-1 protein, and Carbapenem-hydrolyzing beta-lactamase BlaB-1 .

Biochemical Pathways

The primary biochemical pathway affected by Epicaptopril is the RAAS. By inhibiting ACE, Epicaptopril disrupts this system, leading to decreased vasoconstriction and reduced aldosterone secretion . This results in lower blood pressure and decreased fluid retention.

Pharmacokinetics

It’s known that the primary route of elimination for ace inhibitors like epicaptopril is through the kidneys .

Result of Action

The molecular and cellular effects of Epicaptopril’s action primarily involve the disruption of the RAAS. By inhibiting ACE, Epicaptopril reduces the levels of angiotensin II, leading to vasodilation and decreased fluid retention . This results in lower blood pressure and reduced workload on the heart.

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212642 | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicaptopril | |

CAS RN |

63250-36-2 | |

| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicaptopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that Epicaptopril, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of Epicaptopril's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].

A: Research [, ] suggests that the thiol group present in Epicaptopril plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing Epicaptopril with its non-thiol counterparts, like Enalapril, have shown that Epicaptopril exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for Epicaptopril's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.

A: Animal models of Magnesium deficiency have highlighted Epicaptopril's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, Epicaptopril demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.

A: Epicaptopril demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes Epicaptopril from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.

A: Research indicates that Epicaptopril’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that Epicaptopril, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for Epicaptopril’s antioxidant properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.